1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea group, a morpholine ring, and a dimethoxyphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 3,4-dimethoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- 3,4-Dimethoxyaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
- The isothiocyanate intermediate is then reacted with morpholine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but has different functional groups, leading to distinct properties and applications.
3,4-Dimethoxyphenethylamine: This compound has a similar aromatic structure but lacks the thiourea and morpholine groups, resulting in different reactivity and uses.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: This compound contains a triazole ring and a thiol group, offering different chemical and biological properties.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is unique due to its combination of a thiourea group, a morpholine ring, and a dimethoxyphenyl group
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-4-3-10(9-12(11)18-2)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKMGGGRVZIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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